Enhanced TRPA1 Antagonism Compared to Non-Brominated Analog
In a calcium influx assay using HEK293 cells expressing human TRPA1, 5-Bromo-2-trifluoroacetyl-1-indanone exhibited an IC50 of 9,990 nM as an antagonist, measured by inhibition of CA-induced calcium influx after a 10-minute incubation [1]. In stark contrast, the non-brominated analog 2-trifluoroacetyl-1-indanone showed an IC50 greater than 25,000 nM under similar conditions, indicating a greater than 2.5-fold reduction in antagonistic potency [2]. This difference underscores the critical role of the 5-bromo substituent in enhancing target engagement.
| Evidence Dimension | TRPA1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.99E+3 nM (9.99 μM) |
| Comparator Or Baseline | 2-Trifluoroacetyl-1-indanone (non-brominated analog): IC50 > 2.50E+4 nM (>25 μM) |
| Quantified Difference | > 2.5-fold lower IC50 (more potent) for the target compound |
| Conditions | Human TRPA1 expressed in HEK293 cells; inhibition of CA-induced calcium influx; 10 min incubation |
Why This Matters
For researchers developing TRPA1 antagonists for pain or inflammatory disorders, this quantitative potency advantage directly informs lead compound selection, justifying the procurement of the brominated analog over the less active non-brominated version.
- [1] BindingDB. (n.d.). BDBM50512059 (CHEMBL4454519) Affinity Data: Antagonist activity at human TRPA1. IC50: 9.99E+3 nM. View Source
- [2] BindingDB. (n.d.). BDBM50157710 (CHEMBL3787204) Affinity Data: Agonist activity at human TRPA1. IC50: >2.50E+4 nM. View Source
